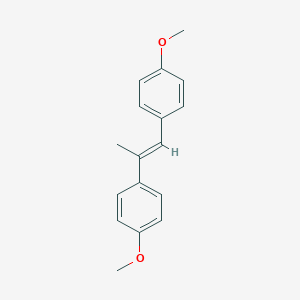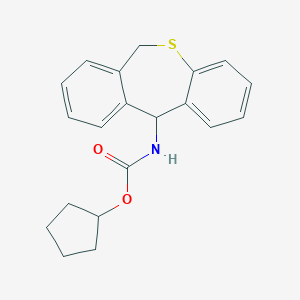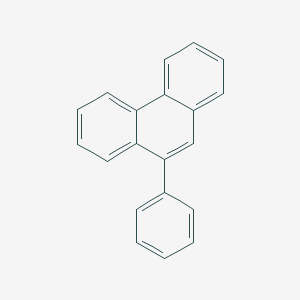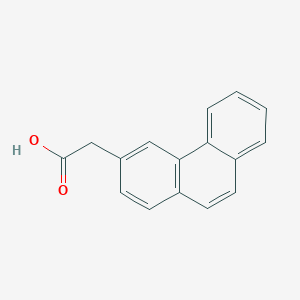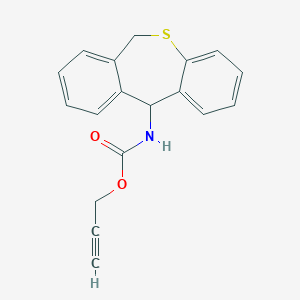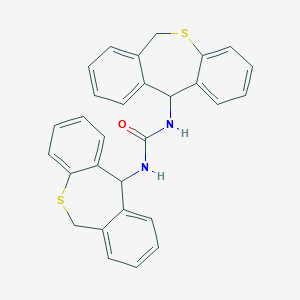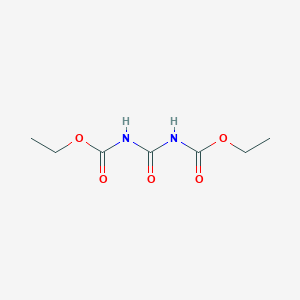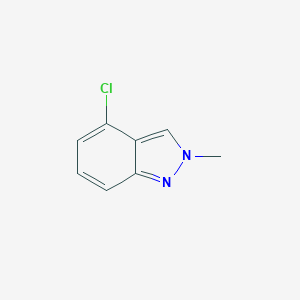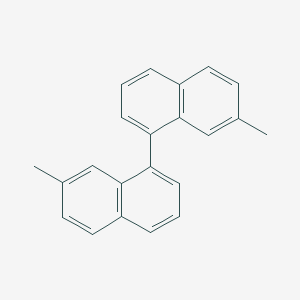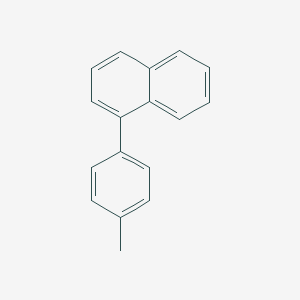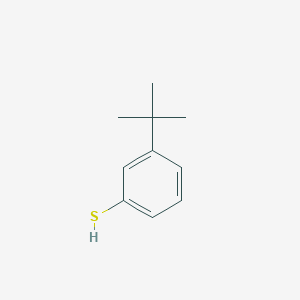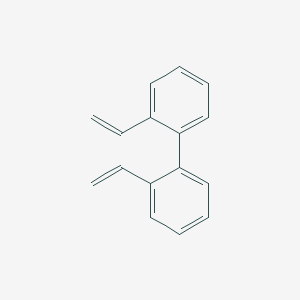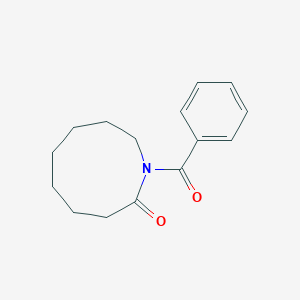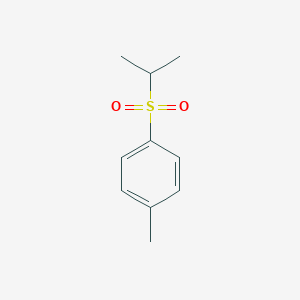
1-(Isopropylsulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylsulfonyl)-4-methylbenzene is a chemical compound that belongs to the family of sulfones. It is also known as p-toluenesulfonyl isopropyl methyl sulfone or PTIMS. This compound has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(Isopropylsulfonyl)-4-methylbenzene is not well understood. However, it is believed that PTIMS acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic reactions. It can also act as a nucleophile in some reactions, where it attacks electrophilic centers of the reactants.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(Isopropylsulfonyl)-4-methylbenzene. However, it is considered to be a relatively safe compound with low toxicity. It does not have any known drug interactions or side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Isopropylsulfonyl)-4-methylbenzene in lab experiments is its low cost and easy availability. It is also a stable compound, making it easy to handle and store. However, the limitations of using PTIMS include its limited solubility in certain solvents, which can affect its reactivity in some reactions.
Orientations Futures
There are several future directions for research on 1-(Isopropylsulfonyl)-4-methylbenzene. One area of interest is the development of new synthetic methods for PTIMS that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for PTIMS in the field of organic synthesis. Additionally, the mechanism of action of PTIMS needs to be further elucidated to better understand its role as a catalyst in organic reactions.
Méthodes De Synthèse
The synthesis of 1-(Isopropylsulfonyl)-4-methylbenzene involves the reaction between p-toluenesulfonyl chloride and isopropyl methyl sulfone in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of PTIMS.
Applications De Recherche Scientifique
1-(Isopropylsulfonyl)-4-methylbenzene has several potential applications in the field of organic synthesis. It can be used as a reagent for the synthesis of various organic compounds such as sulfones, sulfonamides, and sulfonate esters. It can also be used as a protecting group for alcohols and amines. Additionally, PTIMS can be used as a catalyst in various organic reactions such as aldol condensation, Michael addition, and Friedel-Crafts reaction.
Propriétés
Numéro CAS |
51751-71-4 |
|---|---|
Nom du produit |
1-(Isopropylsulfonyl)-4-methylbenzene |
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
1-methyl-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clé InChI |
DUJYZGXBCPOPDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



